molecular formula C47H71N2NiO8 B14093648 Bis(di-tert-butylfumarate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0)

Bis(di-tert-butylfumarate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0)

Cat. No.: B14093648
M. Wt: 850.8 g/mol
InChI Key: TYVIBRUAUSVVGK-KTOKGMSTSA-N
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Description

(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) is a complex compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure and properties, making it a valuable subject of study in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) typically involves the reaction of 1,3-Dimesitylimidazol-2-ylidene with nickel(0) and di-tert-butyl fumarate. The reaction is carried out under inert gas conditions to prevent oxidation and degradation of the compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nickel(II) complexes, while reduction reactions can regenerate the nickel(0) species .

Scientific Research Applications

(1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) involves its interaction with various molecular targets and pathways. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds in the reaction process. Its unique structure allows it to stabilize transition states and lower the activation energy of reactions, thereby increasing the reaction rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1,3-Dimesitylimidazol-2-ylidene)nickel(0) Bis(di-tert-butyl Fumarate) apart from similar compounds is its specific ligand environment, which provides unique catalytic properties and stability. This makes it particularly effective in certain chemical reactions and applications .

Properties

Molecular Formula

C47H71N2NiO8

Molecular Weight

850.8 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;ditert-butyl (E)-but-2-enedioate;nickel(3+)

InChI

InChI=1S/C21H25N2.2C12H20O4.2CH3.Ni/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6;;;/h7-13H,1-6H3;2*7-8H,1-6H3;2*1H3;/q-1;;;2*-1;+3/b;2*8-7+;;;

InChI Key

TYVIBRUAUSVVGK-KTOKGMSTSA-N

Isomeric SMILES

[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C=C(C=C3C)C)C)C.CC(OC(=O)/C=C/C(=O)OC(C)(C)C)(C)C.CC(OC(=O)/C=C/C(=O)OC(C)(C)C)(C)C.[Ni+3]

Canonical SMILES

[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C.CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C.[Ni+3]

Origin of Product

United States

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